(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane
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Overview
Description
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane is a chiral oxazepane derivative. This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy methyl group attached to an oxazepane ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane typically involves the formation of the oxazepane ring followed by the introduction of the benzyl and benzyloxy methyl groups. One common method involves the cyclization of an appropriate amino alcohol with a benzyl halide under basic conditions. The reaction conditions often include the use of solvents like toluene or trifluorotoluene and catalysts such as magnesium oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy methyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazepane derivatives.
Scientific Research Applications
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with similar structural features.
2-Benzyloxy-1-methylpyridinium triflate: Another compound used in the synthesis of benzyl ethers and esters.
Uniqueness
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane is unique due to its chiral nature and the presence of both benzyl and benzyloxy methyl groups. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C20H25NO2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane |
InChI |
InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2 |
InChI Key |
RKDIYYMKTOOITR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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